Tramadol hydrochloride
Tramadol hydrochloride
Tramadol Hydrochloride is a synthetic codeine analogue, Tramadol Hydrochloride has central analgesic properties with effects similar to opioids, such as morphine and codeine, acting on specific opioid receptors. The hydrochloride salt of Tramadol and used as a narcotic analgesic for severe pain, it can be addictive and weakly inhibits norepinephrine and serotonin reuptake. (NCI04)
(R,R)-tramadol hydrochloride is a hydrochloride resulting from the reaction of (R,R)-tramadol with 1 molar equivalent of hydrogen chloride; the (R,R)-enantiomer of the racemic opioid analgesic tramadol hydrochloride, it exhibits ten-fold higher analgesic potency than the (S,S)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a nicotinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist and a serotonin uptake inhibitor. It contains a (R,R)-tramadol(1+). It is an enantiomer of a (S,S)-tramadol hydrochloride.
A narcotic analgesic proposed for severe pain. It may be habituating.
(R,R)-tramadol hydrochloride is a hydrochloride resulting from the reaction of (R,R)-tramadol with 1 molar equivalent of hydrogen chloride; the (R,R)-enantiomer of the racemic opioid analgesic tramadol hydrochloride, it exhibits ten-fold higher analgesic potency than the (S,S)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a nicotinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist and a serotonin uptake inhibitor. It contains a (R,R)-tramadol(1+). It is an enantiomer of a (S,S)-tramadol hydrochloride.
A narcotic analgesic proposed for severe pain. It may be habituating.
Brand Name:
Vulcanchem
CAS No.:
194602-08-9
VCID:
VC20912386
InChI:
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1
SMILES:
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Molecular Formula:
C16H26ClNO2
Molecular Weight:
299.83 g/mol
Tramadol hydrochloride
CAS No.: 194602-08-9
Cat. No.: VC20912386
Molecular Formula: C16H26ClNO2
Molecular Weight: 299.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Tramadol Hydrochloride is a synthetic codeine analogue, Tramadol Hydrochloride has central analgesic properties with effects similar to opioids, such as morphine and codeine, acting on specific opioid receptors. The hydrochloride salt of Tramadol and used as a narcotic analgesic for severe pain, it can be addictive and weakly inhibits norepinephrine and serotonin reuptake. (NCI04) (R,R)-tramadol hydrochloride is a hydrochloride resulting from the reaction of (R,R)-tramadol with 1 molar equivalent of hydrogen chloride; the (R,R)-enantiomer of the racemic opioid analgesic tramadol hydrochloride, it exhibits ten-fold higher analgesic potency than the (S,S)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a nicotinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist and a serotonin uptake inhibitor. It contains a (R,R)-tramadol(1+). It is an enantiomer of a (S,S)-tramadol hydrochloride. A narcotic analgesic proposed for severe pain. It may be habituating. |
|---|---|
| CAS No. | 194602-08-9 |
| Molecular Formula | C16H26ClNO2 |
| Molecular Weight | 299.83 g/mol |
| IUPAC Name | (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 |
| Standard InChI Key | PPKXEPBICJTCRU-XMZRARIVSA-N |
| Isomeric SMILES | CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl |
| SMILES | CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
| Canonical SMILES | CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
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